REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[O:15][CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[CH2:7]1>FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1.C(OCC)(=O)C>[CH2:7]1[C:8]2[C:13](=[C:12]([O:15][CH2:16][CH2:17][N:18]([CH3:20])[CH3:19])[CH:11]=[CH:10][CH:9]=2)[CH2:14][NH:6]1
|
Name
|
2-(2,4-dimethoxy-benzyl)-4-(2-dimethylamino-ethoxy)-2,3-dihydro-1H-isoindole
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2CC3=CC=CC(=C3C2)OCCN(C)C)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with water
|
Type
|
CONCENTRATION
|
Details
|
The combined aqueous extracts were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCC2=C(C=CC=C12)OCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: CALCULATEDPERCENTYIELD | 242.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |